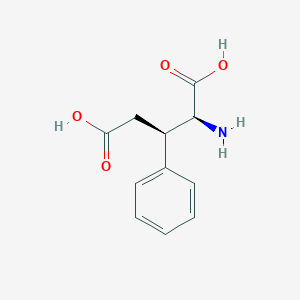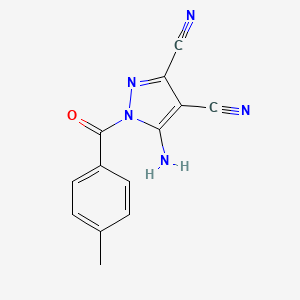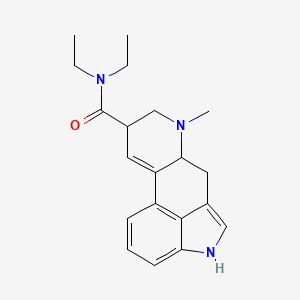
D-Lysergic acid N,N-diethylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Lysergic acid N,N-diethylamide is a semi-synthetic compound derived from lysergic acid, which is found in the ergot fungus Claviceps purpurea. It is known for its potent hallucinogenic properties and has been a subject of extensive scientific research since its discovery by Swiss chemist Albert Hofmann in 1938 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Lysergic acid N,N-diethylamide typically involves the following steps:
Isolation of Lysergic Acid: Lysergic acid is isolated from the ergot fungus.
Amidation: Lysergic acid is then reacted with diethylamine to form this compound. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
D-Lysergic acid N,N-diethylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lysergic acid.
Reduction: Reduction reactions can convert it into dihydrolysergic acid derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed.
Major Products
Oxidation: Produces lysergic acid.
Reduction: Yields dihydrolysergic acid derivatives.
Substitution: Results in various substituted lysergamides.
科学的研究の応用
D-Lysergic acid N,N-diethylamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the structure-activity relationship of ergoline derivatives.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Explored for potential therapeutic uses in treating psychiatric disorders such as depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and psychoactive substances .
作用機序
D-Lysergic acid N,N-diethylamide exerts its effects primarily through its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-HT2A receptor, leading to altered perception, mood, and cognition. The compound also interacts with other neurotransmitter systems, including dopamine and glutamate pathways, contributing to its complex pharmacological profile .
類似化合物との比較
Similar Compounds
Psilocybin: Another hallucinogenic compound found in certain mushrooms.
Mescaline: A naturally occurring psychedelic alkaloid found in the peyote cactus.
Dimethyltryptamine (DMT): A powerful hallucinogen found in various plants and animals
Uniqueness
D-Lysergic acid N,N-diethylamide is unique due to its high potency and long duration of action compared to other hallucinogens. Its ability to induce profound alterations in consciousness at very low doses sets it apart from other similar compounds .
特性
IUPAC Name |
N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYOSLLFUXYJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
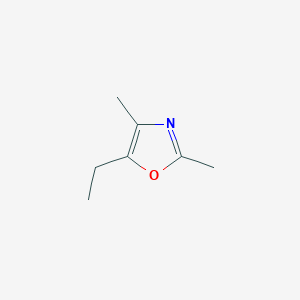
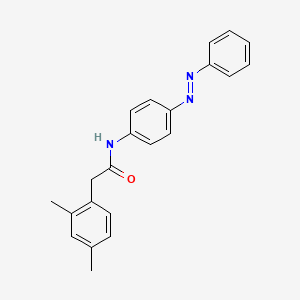
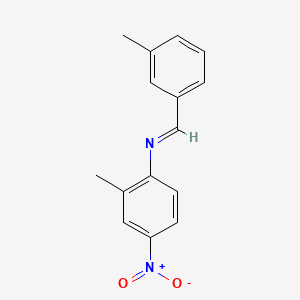
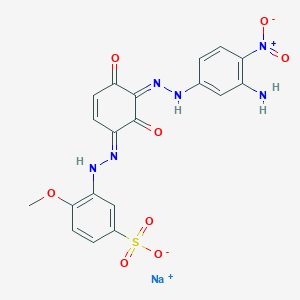
![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)
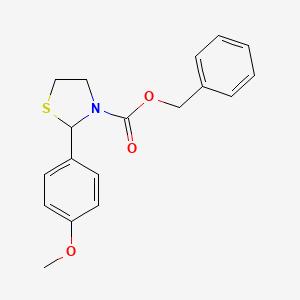
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)
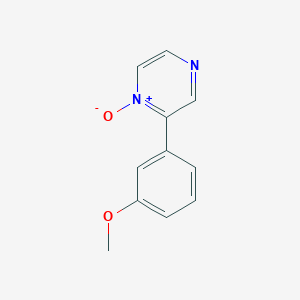
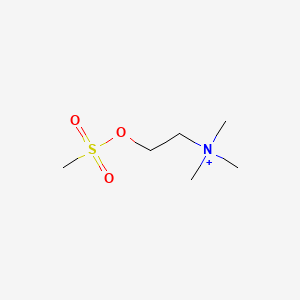
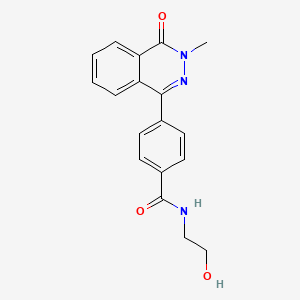

![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)
